molecular formula C25H19N5 B2476618 (E)-6-methyl-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline CAS No. 392247-09-5

(E)-6-methyl-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline

Cat. No.: B2476618
CAS No.: 392247-09-5
M. Wt: 389.462
InChI Key: ZHXHAHWOWPDGEK-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-methyl-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a quinoline moiety, which is a nitrogen-containing heterocyclic aromatic compound, and a hydrazinyl group, which is known for its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-methyl-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-methyl-4-phenylquinazoline with quinolin-7-ylmethylenehydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-6-methyl-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of hydrazine derivatives.

Scientific Research Applications

(E)-6-methyl-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-6-methyl-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their activity. The hydrazinyl group can form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Quinazoline derivatives: Such as gefitinib and erlotinib, used as anticancer agents.

Uniqueness

(E)-6-methyl-4-phenyl-2-(2-(quinolin-7-ylmethylene)hydrazinyl)quinazoline is unique due to its specific combination of a quinoline moiety and a hydrazinyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-4-phenyl-N-[(E)-quinolin-7-ylmethylideneamino]quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N5/c1-17-9-12-22-21(14-17)24(20-6-3-2-4-7-20)29-25(28-22)30-27-16-18-10-11-19-8-5-13-26-23(19)15-18/h2-16H,1H3,(H,28,29,30)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXHAHWOWPDGEK-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NN=CC4=CC5=C(C=CC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N/N=C/C4=CC5=C(C=CC=N5)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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